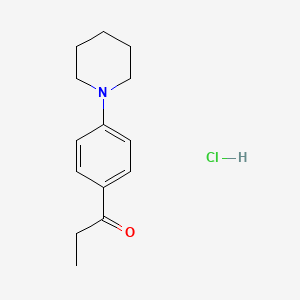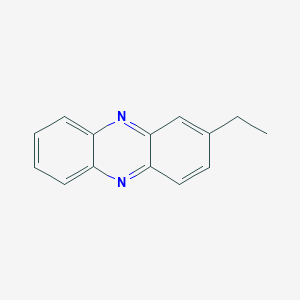
Nonyl chloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonyl chloroacetate, also known as chloroacetic acid nonyl ester, is an organic compound with the molecular formula C₁₁H₂₁ClO₂. It is a colorless liquid that is used in various chemical applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nonyl chloroacetate can be synthesized through the esterification of chloroacetic acid with nonyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, this compound is produced by reacting chloroacetic acid with nonyl alcohol in the presence of an acid catalyst. The reaction mixture is heated to a specific temperature to promote esterification, and the resulting product is purified through distillation to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Nonyl chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: this compound can be hydrolyzed to produce chloroacetic acid and nonyl alcohol.
Esterification: It can react with other alcohols to form different esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol.
Hydrolysis: The reaction is performed in the presence of water and a base such as sodium hydroxide.
Esterification: The reaction involves an alcohol and an acid catalyst such as sulfuric acid.
Major Products Formed
Nucleophilic Substitution: Products include substituted esters, amides, or thioesters.
Hydrolysis: Products are chloroacetic acid and nonyl alcohol.
Esterification: Products are different esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Nonyl chloroacetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: It is used in the production of surfactants, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of nonyl chloroacetate involves its reactivity as an ester. It can undergo hydrolysis to release chloroacetic acid and nonyl alcohol, which can further participate in various biochemical and chemical reactions. The ester bond in this compound is susceptible to nucleophilic attack, leading to the formation of different products depending on the nucleophile involved.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl chloroacetate
- Ethyl chloroacetate
- Butyl chloroacetate
Uniqueness
Nonyl chloroacetate is unique due to its longer nonyl chain, which imparts different physical and chemical properties compared to shorter-chain chloroacetates
Propiedades
Número CAS |
5451-96-7 |
|---|---|
Fórmula molecular |
C11H21ClO2 |
Peso molecular |
220.73 g/mol |
Nombre IUPAC |
nonyl 2-chloroacetate |
InChI |
InChI=1S/C11H21ClO2/c1-2-3-4-5-6-7-8-9-14-11(13)10-12/h2-10H2,1H3 |
Clave InChI |
OKWGMWNSHCOYJE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


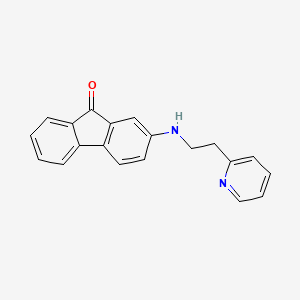
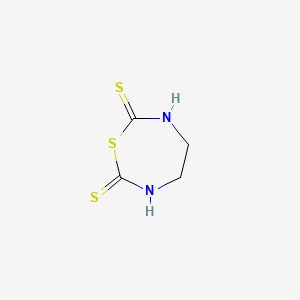
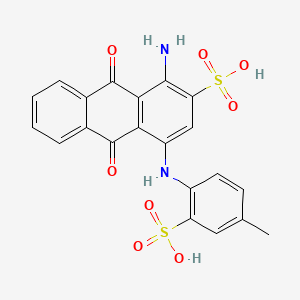
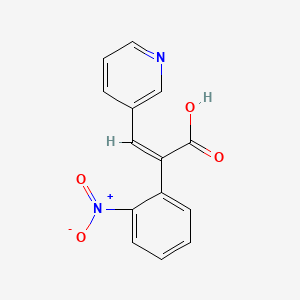


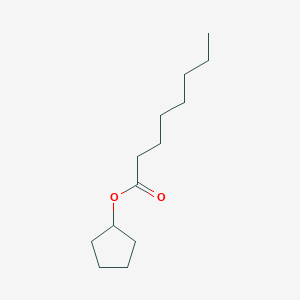
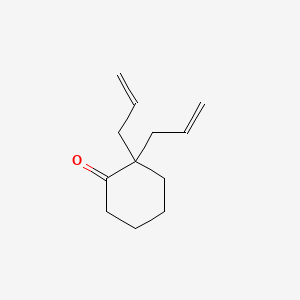
![N-[3-amino-5-(4-fluorophenoxy)phenyl]pyridine-4-carboxamide](/img/structure/B14734087.png)
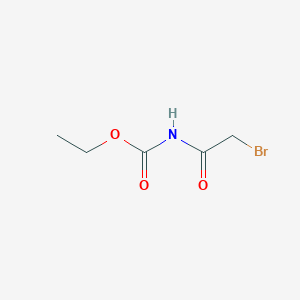
![(2E)-7-bromo-4,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14734101.png)

